B1577879 Brevinin-1PRa

Brevinin-1PRa

Cat. No.: B1577879
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-1PRa is a host-defense peptide identified in the skin secretions of the North American leopard frogs, Lithobates blairi and Lithobates yavapaiensis. It belongs to the brevinin-1 family, a class of antimicrobial peptides (AMPs) characterized by their potent cytolytic activity against bacteria, fungi, and other pathogens. This compound is structurally defined by a conserved N-terminal region and a C-terminal cyclic heptapeptide domain formed by a disulfide bridge, a motif common to many amphibian-derived AMPs . Its primary function involves disrupting microbial membranes through hydrophobic and electrostatic interactions, making it a critical component of the innate immune system in amphibians.

Properties

bioactivity

Antibacterial, Antifungal

sequence

FLPVLTGLTPSIVPKLVCLLTKKC

Origin of Product

United States

Comparison with Similar Compounds

Brevinin-1PRa shares structural and functional similarities with other peptides isolated from frog skin secretions. Below is a detailed analysis of its key distinctions and parallels with related compounds:

Structural Comparison
Peptide Structural Features Source
This compound N-terminal α-helix, C-terminal cyclic heptapeptide (Cys-Cys motif) Lithobates blairi/yavapaiensis
Esculentin-2PRa Longer α-helical domain (37 residues), lacks cyclic C-terminal Rana pretiosa (declining population)
Ranatuerin-2PRa Linear structure with a single disulfide bond, shorter hydrophobic core Rana pretiosa (declining population)
Temporin-PRb Short (13 residues), linear, highly cationic Rana pretiosa (multiple populations)

Key Observations :

  • This compound’s cyclic C-terminal domain differentiates it from linear peptides like esculentin-2PRa and ranatuerin-2PRa. This structural feature enhances its stability and membrane permeability .
  • Temporin-PRb, despite its shorter length, shares a high cationic charge with this compound, suggesting overlapping mechanisms for microbial membrane disruption.
Functional and Antimicrobial Activity
  • This compound vs. Esculentin-2PRa : Esculentin-2PRa’s extended α-helix may confer broader-spectrum activity against Gram-negative bacteria, whereas this compound’s cyclic domain likely enhances efficacy against fungi .
  • This compound vs. Ranatuerin-2PRa : Ranatuerin-2PRa’s linear structure may limit its stability in physiological environments compared to this compound, which is stabilized by disulfide bonds .
  • Population-Specific Variants: Notably, peptides like ranatuerin-2PRd and temporin-PRa were detected in declining frog populations but absent in stable populations, suggesting environmental or genetic factors influence peptide expression .
Research Findings
  • Diversity in Peptide Expression : In Rana pretiosa, this compound coexists with temporin-PRb and ranatuerin-2PRa in stable populations, while declining populations exhibit unique peptides (e.g., ranatuerin-2PRf, temporin-PRd) absent elsewhere .
  • Evolutionary Implications : The structural conservation of this compound across frog species highlights its evolutionary importance in amphibian immunity, while variations in temporin and ranatuerin families suggest adaptive diversification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.